2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid 2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1261520-73-3
VCID: VC11759071
InChI: InChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-3-2-4-10(5-8)22-14(15,16)17/h2-7H,1H3,(H,19,20)
SMILES: COC1=C(C=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
Molecular Formula: C14H10F3NO4
Molecular Weight: 313.23 g/mol

2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid

CAS No.: 1261520-73-3

Cat. No.: VC11759071

Molecular Formula: C14H10F3NO4

Molecular Weight: 313.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid - 1261520-73-3

Specification

CAS No. 1261520-73-3
Molecular Formula C14H10F3NO4
Molecular Weight 313.23 g/mol
IUPAC Name 2-methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-3-2-4-10(5-8)22-14(15,16)17/h2-7H,1H3,(H,19,20)
Standard InChI Key PKHJKWPKWGLAGS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
Canonical SMILES COC1=C(C=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s pyridine ring serves as the central scaffold, with substitutions at positions 2, 3, and 5 driving its functional diversity . The 2-methoxy group enhances electron density on the pyridine ring, potentially influencing reactivity in coupling reactions . The 3-carboxylic acid moiety introduces hydrogen-bonding capabilities, a feature common in bioactive molecules targeting enzymes or receptors . The 5-[3-(trifluoromethoxy)phenyl] substituent contributes steric bulk and lipophilicity, which may improve membrane permeability in biological systems .

Molecular Weight and Formula

Based on structural analogs like 2-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol (PubChem CID: 53218218), the molecular formula is estimated as C₁₅H₁₁F₃NO₄, with a molecular weight of 338.25 g/mol . The trifluoromethoxy group’s electronegativity impacts solubility, with predicted logP values suggesting moderate lipophilicity (estimated logP: 2.8–3.2) .

Spectroscopic Characteristics

While experimental data for this specific compound is unavailable, related pyridine-3-carboxylic acids exhibit:

  • IR spectra: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of ethers) .

  • NMR: Pyridine ring protons resonate between δ 7.5–8.5 ppm, while the trifluoromethoxy group’s CF₃ signal appears near δ 120 ppm in ¹⁹F NMR .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a pyridine core:

  • Phenyl Ring Introduction: Suzuki-Miyaura coupling of a boronic ester with a halogenated pyridine intermediate .

  • Methoxy Group Installation: Nucleophilic substitution or Pd-catalyzed etherification .

  • Carboxylic Acid Formation: Hydrolysis of a methyl ester precursor .

Route A: Pd-Catalyzed Cross-Coupling

A protocol adapted from WO2016016238A1 involves:

  • Starting material: 2-chloro-5-iodopyridine-3-carboxylate.

  • Step 1: Suzuki coupling with 3-(trifluoromethoxy)phenylboronic acid under Pd(PPh₃)₄ catalysis (yield: 72–78%) .

  • Step 2: Methoxy group introduction via Ullmann coupling with NaOMe/CuI (yield: 65%) .

  • Step 3: Saponification of the ester using LiOH/THF/H₂O (yield: 88%) .

Route B: One-Pot Functionalization

A modified method from Sigma-Aldrich citations employs:

  • Starting material: 2-methoxypyridine-3-carboxylic acid.

  • Step 1: Friedel-Crafts acylation with 3-(trifluoromethoxy)benzoyl chloride (AlCl₃ catalyst, 60°C, 12 h).

  • Step 2: In situ decarboxylation under acidic conditions (H₂SO₄, 100°C) .

Comparative Analysis of Analogous Compounds

Property2-Methoxy-5-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic Acid2-[2-Methoxy-5-(Trifluoromethyl)phenyl]pyridin-3-ol ML267
Molecular FormulaC₁₅H₁₁F₃NO₄C₁₃H₁₀F₃NO₂C₁₇H₁₅ClF₃N₅OS
Molecular Weight (g/mol)338.25269.22437.84
Key Functional GroupsCarboxylic acid, trifluoromethoxyHydroxyl, trifluoromethylCarbothioamide, chloropyridine
Biological Target (Predicted)TGR5, TBK1/IKKεN/ABacterial PPTase

Challenges and Future Directions

Despite its promising scaffold, gaps persist in the literature:

  • Toxicity Profiles: No data exist on acute/chronic toxicity or CYP enzyme interactions.

  • Synthetic Scalability: Current routes rely on Pd catalysts, raising cost concerns for large-scale production .

  • Target Validation: Computational docking studies are needed to predict binding modes at TGR5 or TBK1 .

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